molecular formula C17H18N4OS B2420846 (1H-indol-5-yl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1396680-66-2

(1H-indol-5-yl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B2420846
CAS No.: 1396680-66-2
M. Wt: 326.42
InChI Key: KMZQZSZNFNEKDA-UHFFFAOYSA-N
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Description

(1H-indol-5-yl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a complex organic compound that features an indole ring, a thiadiazole ring, and a piperidine ring

Properties

IUPAC Name

1H-indol-5-yl-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS/c1-11-19-20-16(23-11)12-5-8-21(9-6-12)17(22)14-2-3-15-13(10-14)4-7-18-15/h2-4,7,10,12,18H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMZQZSZNFNEKDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCN(CC2)C(=O)C3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-indol-5-yl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Synthesis of the Thiadiazole Ring: The thiadiazole ring can be formed by the cyclization of thiosemicarbazide with a carboxylic acid derivative under dehydrating conditions.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the cyclization of 1,5-diaminopentane.

    Coupling Reactions: The final step involves coupling the indole, thiadiazole, and piperidine rings through a series of condensation reactions, often using reagents like phosphorus oxychloride (POCl3) or other dehydrating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(1H-indol-5-yl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce double bonds or other reducible groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole and thiadiazole rings using reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: H2/Pd-C, NaBH4, LiAlH4

    Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)

Major Products Formed

    Oxidation: Formation of oxides and ketones

    Reduction: Formation of reduced derivatives with hydrogenated bonds

    Substitution: Formation of halogenated or nucleophile-substituted derivatives

Scientific Research Applications

Anticancer Activity

The indole and thiadiazole moieties present in this compound suggest significant anticancer properties. Research indicates that derivatives of 1,3,4-thiadiazole exhibit cytotoxic effects against various cancer cell lines.

Key Findings:

  • A review highlights that thiadiazole derivatives can inhibit the growth of human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines with IC50 values ranging from 0.28 to 10 μg/mL .
  • The structure–activity relationship studies indicate that modifications on the thiadiazole ring can enhance anticancer efficacy, suggesting that similar modifications in the target compound could yield potent anticancer agents .

Table 1: Cytotoxicity of Thiadiazole Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 Value (μg/mL)
Compound AHCT1163.29
Compound BH46010
Compound CMCF-70.28

Antimicrobial Activity

The compound also shows promise in antimicrobial applications. The piperidine and indole components are known for their biological activities, including antibacterial and antifungal properties.

Research Insights:

  • A series of piperidine derivatives have been synthesized and evaluated for antimicrobial activity, showing significant inhibition against various bacterial strains .
  • The presence of the indole moiety is associated with enhanced antimicrobial properties, as seen in related compounds that have demonstrated good activity against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Efficacy of Related Compounds

CompoundBacterial StrainZone of Inhibition (mm)
Compound DStaphylococcus aureus30
Compound EEscherichia coli25
Compound FBacillus subtilis28

Neurological Disorders

The potential application of this compound in treating neurological disorders is also noteworthy. Research into related piperidine derivatives suggests their efficacy in managing conditions like Alzheimer's disease through inhibition of specific enzymes involved in metabolic syndromes.

Clinical Implications:

  • Compounds with similar structural features have been shown to inhibit 11β-hydroxysteroid dehydrogenase type 1 , which is crucial for managing metabolic syndrome-related disorders including type 2 diabetes and obesity .
  • There is ongoing research into the neuroprotective effects of such compounds, indicating their potential role in treating cognitive impairments associated with aging and neurodegenerative diseases.

Mechanism of Action

The mechanism of action of (1H-indol-5-yl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

  • (1H-indol-3-yl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
  • (1H-indol-5-yl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
  • (1H-indol-5-yl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)morpholin-1-yl)methanone

Uniqueness

(1H-indol-5-yl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is unique due to its specific combination of indole, thiadiazole, and piperidine rings, which confer distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets and exhibit a broad range of activities, making it a valuable compound for research and development.

Biological Activity

The compound (1H-indol-5-yl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone , with the CAS number 1396680-66-2 , is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C17_{17}H18_{18}N4_{4}OS
  • Molecular Weight : 326.4 g/mol

Biological Activity Overview

The biological activity of the compound is primarily attributed to its structural components: the indole moiety and the thiadiazole ring. Thiadiazole derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity

Recent studies have demonstrated that compounds containing thiadiazole and indole structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies :
    • The compound's cytotoxicity was evaluated using MTT assays against several cancer cell lines. The results indicated IC50_{50} values ranging from 1.51 to 7.70 µM in HTLV-1 infected cells and Jurkat cells (non-infected) .
    • Thiadiazole derivatives have shown effectiveness against human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines, with IC50_{50} values as low as 0.28 µg/mL .
  • Mechanism of Action :
    • The mechanism of action appears to involve induction of necrosis and apoptosis in cancer cells, with significant reduction in cell viability observed in treated groups .
    • Molecular docking studies suggest that these compounds may interact with key cellular targets such as tubulin, disrupting microtubule dynamics .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thiadiazole-based compounds:

Study 1: Synthesis and Evaluation

A study synthesized a series of 1,3,4-thiadiazole derivatives and evaluated their anticancer activity. Among these, compounds with specific substitutions on the thiadiazole ring exhibited enhanced potency against MCF-7 cells, with IC50_{50} values comparable to established chemotherapeutics like 5-FU .

Study 2: Structure–Activity Relationship (SAR)

Research into the SAR of thiadiazole derivatives revealed that modifications to the piperidine moiety significantly influenced biological activity. For example, elongation of alkyl substituents on the nitrogen atom resulted in increased cytotoxicity .

Data Table: Summary of Biological Activities

Activity TypeCell LineIC50_{50} (µM)Reference
CytotoxicityHTLV-11.51 - 7.70
AnticancerHCT1160.28
AnticancerH4600.52
AnticancerMCF-78.35

Q & A

Q. What are the key synthetic pathways for preparing (1H-indol-5-yl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone?

The synthesis typically involves:

  • Step 1: Formation of the 5-methyl-1,3,4-thiadiazol-2-yl-piperidine moiety via cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., glacial acetic acid) .
  • Step 2: Coupling the piperidine-thiadiazole intermediate with 1H-indol-5-yl via a methanone linker using acylating agents (e.g., carbonyl diimidazole) .
  • Step 3: Purification via recrystallization (ethanol/water mixtures) and characterization using HPLC (>95% purity) and NMR (to confirm regiochemistry) .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • NMR Spectroscopy: ¹H/¹³C NMR to verify structural integrity, focusing on aromatic protons (indole δ 7.1–7.5 ppm) and thiadiazole-linked piperidine (δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular formula (e.g., C₁₈H₁₇N₅OS₂) and detect impurities .
  • HPLC: Reverse-phase methods with UV detection (λ = 254 nm) to assess purity and stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthesis yield and purity?

  • Solvent Optimization: Use polar aprotic solvents (e.g., DMF) for acylation steps to improve solubility and reaction rates .
  • Catalyst Screening: Test coupling agents like HATU or EDCI for efficient methanone bond formation .
  • Temperature Control: Maintain reflux conditions (80–100°C) during cyclization to minimize side products .
  • Design of Experiments (DoE): Apply factorial designs to evaluate interactions between variables (e.g., solvent, temperature, catalyst ratio) .

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting biological activity?

  • Analog Synthesis: Modify substituents on the indole (e.g., electron-withdrawing groups at position 5) and thiadiazole (e.g., alkyl vs. aryl groups) to assess impact on target binding .
  • Biological Assays: Test analogs against enzyme targets (e.g., kinase inhibition assays) and correlate activity with structural features .
  • Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding affinities to receptors like GPCRs or kinases .

Q. How can contradictory biological data across studies be resolved?

  • Assay Standardization: Validate protocols for consistency in cell lines (e.g., HEK293 vs. HeLa), incubation times, and compound concentrations .
  • Metabolite Screening: Use LC-MS to identify degradation products or active metabolites that may influence results .
  • Cross-Study Analysis: Perform meta-analyses to identify trends in IC₅₀ values and correlate with structural modifications .

Q. What methodologies are effective for developing stability-indicating analytical methods?

  • Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative conditions (H₂O₂) to identify degradation pathways .
  • Method Validation: Optimize HPLC gradients (e.g., 0.1% TFA in water/acetonitrile) to resolve parent compound from degradants .
  • Mass Spectral Libraries: Compare degradation peaks with known impurity databases for rapid identification .

Q. How can metabolic stability be evaluated in preclinical studies?

  • In Vitro Assays: Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
  • CYP450 Inhibition Screening: Use fluorogenic substrates to assess inhibition of key enzymes (e.g., CYP3A4, CYP2D6) .
  • Pharmacokinetic Profiling: Measure plasma half-life (t₁/₂) and bioavailability in rodent models .

Q. What computational tools are suitable for predicting binding modes with biological targets?

  • Molecular Dynamics (MD): Simulate ligand-receptor interactions (e.g., GROMACS) to assess binding stability and hydrogen-bond networks .
  • Free Energy Perturbation (FEP): Calculate ΔΔG values for analog binding to prioritize synthesis .
  • Pharmacophore Modeling: Generate 3D maps of essential interactions (e.g., hydrogen bonds, hydrophobic pockets) using Schrödinger Suite .

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